molecular formula C7H16Cl2N2O2 B13465475 Methyl 2-methylpiperazine-2-carboxylate dihydrochloride

Methyl 2-methylpiperazine-2-carboxylate dihydrochloride

Cat. No.: B13465475
M. Wt: 231.12 g/mol
InChI Key: ZZKPZZRSIIAJMF-UHFFFAOYSA-N
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Description

Methyl 2-methylpiperazine-2-carboxylate dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylpiperazine-2-carboxylate dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis methods has been reported to enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylpiperazine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methylpiperazine-2-carboxylate dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-methylpiperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • Piperazine-2-carboxylic acid methyl ester dihydrochloride
  • Methylpyrazine-2-carboxylate
  • 2-Methylpiperazine

Uniqueness

Methyl 2-methylpiperazine-2-carboxylate dihydrochloride is unique due to its specific structural configuration, which allows it to interact with a wide range of molecular targets. This makes it particularly valuable in pharmaceutical research and development, where it can be used to design drugs with specific therapeutic effects .

Properties

Molecular Formula

C7H16Cl2N2O2

Molecular Weight

231.12 g/mol

IUPAC Name

methyl 2-methylpiperazine-2-carboxylate;dihydrochloride

InChI

InChI=1S/C7H14N2O2.2ClH/c1-7(6(10)11-2)5-8-3-4-9-7;;/h8-9H,3-5H2,1-2H3;2*1H

InChI Key

ZZKPZZRSIIAJMF-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCN1)C(=O)OC.Cl.Cl

Origin of Product

United States

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